molecular formula C7H7BrFN B6256347 1-(2-bromo-3-fluorophenyl)methanamine CAS No. 1214349-11-7

1-(2-bromo-3-fluorophenyl)methanamine

Cat. No.: B6256347
CAS No.: 1214349-11-7
M. Wt: 204
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Description

1-(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molar mass of 204.04 g/mol . The compound features a phenyl ring substituted with bromine at position 2 and fluorine at position 3, attached to a methanamine group. It is commercially available for research purposes, with a price of €1,036.00/g (purity unspecified) . Its structural uniqueness lies in the electronic and steric effects imparted by the halogen substituents, making it a valuable intermediate in organic synthesis and coordination chemistry .

Properties

CAS No.

1214349-11-7

Molecular Formula

C7H7BrFN

Molecular Weight

204

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-bromo-3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Bromo-3-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromo-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers
Compound Name CAS Number Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties References
1-(2-Bromo-3-fluorophenyl)methanamine - 2-Br, 3-F C₇H₇BrFN 204.04 High halogen density; research use
(3-Bromo-5-fluorophenyl)methanamine 1094555-68-6 3-Br, 5-F C₇H₇BrFN 204.04 Boiling point: 241°C; density: 1.571 g/cm³
(3-Bromo-2-fluorophenyl)methanamine hydrochloride 1177559-63-5 3-Br, 2-F (HCl salt) C₇H₈BrClFN 241.00 Sensitive to air/moisture; stored under inert gas at 2–8°C

Key Observations :

  • Substituent Position Effects : The 2-Br,3-F configuration in the target compound creates distinct steric hindrance and electronic effects compared to 3-Br,5-F or 3-Br,2-F isomers. These differences influence reactivity in coupling reactions and coordination with metal ions .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 1177559-63-5) enhance stability but require stringent storage conditions .
Functional Group Variations
Compound Name CAS Number Functional Group Molecular Formula Molar Mass (g/mol) Key Properties References
1-(2-Bromo-3-fluorophenyl)methanamine - -Br, -F, -NH₂ C₇H₇BrFN 204.04 Halogenated aromatic amine
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine 1539067-46-3 Branched -NH₂ (tert-amine) C₁₀H₁₃BrFN 246.12 Increased steric bulk; potential for altered pharmacokinetics
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride 1214339-18-0 -CF₃, -Br (HCl salt) C₈H₈BrClF₃N 274.51 Strong electron-withdrawing -CF₃ group; enhanced acidity

Key Observations :

  • Branched Amines : The tert-amine in CAS 1539067-46-3 reduces nucleophilicity compared to primary amines like the target compound, affecting reaction pathways .
  • Electron-Withdrawing Groups : The -CF₃ group in CAS 1214339-18-0 increases the compound’s electrophilicity, making it more reactive in SNAr reactions compared to -F substituents .

Key Observations :

  • Halogenated methanamines generally require precautions against skin/eye irritation and respiratory exposure. Hydrochloride salts may pose additional handling challenges due to hygroscopicity .

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